molecular formula C12H11ClN2O2 B3252941 Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate CAS No. 220462-02-2

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate

Cat. No. B3252941
CAS RN: 220462-02-2
M. Wt: 250.68 g/mol
InChI Key: BXSFODFSBQHNDM-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate” is an organic compound with the CAS Number: 313674-09-8 . It has a molecular weight of 236.66 . The compound is also known as "methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate" .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” and its InChI Code is "1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3" .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate and its isomers have been studied for their molecular structures, particularly focusing on hydrogen bonding patterns. For instance, one study investigated the complex hydrogen-bonded sheets and chains formed in these molecules, emphasizing the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in these structures (Portilla et al., 2007).

Supramolecular Structures

  • Research on ethyl and methyl 4-pyrazolylbenzoates, which are structurally related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, has demonstrated the formation of supramolecular structures through hydrogen bonding. These structures range from one-dimensional chains to three-dimensional frameworks, highlighting the diverse potential of these compounds in materials science (Portilla et al., 2007).

Synthesis and Characterization

  • Various studies have focused on synthesizing and characterizing derivatives of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, often aiming to explore their biological activity. For example, one research effort synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives and examined their toxicological effects on bacteria (Uma et al., 2017).

Antibacterial Activity

  • Studies have been conducted on the antibacterial activity of certain pyrazole derivatives, including those related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate. These studies often involve synthesizing novel compounds and testing them against various bacterial strains to determine their efficacy (Rai et al., 2009).

Antimicrobial and Antifungal Properties

  • The antimicrobial and antifungal properties of derivatives of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate have been a significant area of research. This includes the synthesis of chalcone derivatives and their testing against a broad panel of bacteria and fungi (Bhabhor et al., 2021).

Fungicidal Activity

  • The fungicidal activity of certain pyrazole derivatives, including those structurally related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, has been evaluated. This research is particularly relevant in agriculture, where such compounds are tested against plant pathogens like rice sheath blight (Chen et al., 2000).

Anion Sensing and Colorimetric Properties

  • Research into the colorimetric properties of certain pyrazole derivatives for anion sensing has been conducted. This involves studying the spectroscopic and colorimetric responses of these compounds to different anions, highlighting their potential in chemical sensing applications (Ma et al., 2013).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate” is not available, it’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .

Safety and Hazards

The compound should be treated as an organic compound. It is recommended to wear protective gloves and goggles when handling it. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . The compound has hazard statements H315 - H318 - H335 .

properties

IUPAC Name

methyl 2-chloro-4-(3-methylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-5-6-15(14-8)9-3-4-10(11(13)7-9)12(16)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSFODFSBQHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

20.85 g of methyl 2-chloro-4-fluorobenzoate were dissolved in 150 ml of N-methylpyrrolidone, 30.68 g of potassium carbonate and 9.38 ml of 3-methylpyrazole were added thereto, and the mixture was stirred at 120° C. for 3 hours. Additionally, thereto was added 1.79 ml of 3-methylpyrazole, and the mixture was stirred at 120° C. for 3 hours. The reaction solution was cooled, mixed with water, and extracted with EtOAc. The organic layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and then the residue was purified by silica gel column chromatography (hexane-EtOAc (20:1)) to obtain 9.25 g of methyl 2-chloro-4-(3-metyl-1H-pyrazol-1-yl)benzoate.
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20.85 g
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150 mL
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30.68 g
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9.38 mL
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1.79 mL
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Synthesis routes and methods II

Procedure details

Under anhydrous conditions a stirred suspension of hexane washed potassium hydride (0.424 g, 10.6 mmol) in 5 mL of dimethylformamide was treated in one portion with 3-methyl pyrazole (0.85 mL, 10.6 mmol). After the gas evolution ceased, 2-chloro-4-fluorobenzoic acid methyl ester (2.0 g, 10.6 mmol) was added to the clear solution. The mixture was heated at 130° C. for 15 minutes, cooled, and partitioned between ethyl acetate and brine. The organic layer was washed with water and brine, and dried over sodium sulfate. Removal of solvent afforded 2.2 g of a yellow oil consisting of a mixture of 3-methyl and 5-methylpyrazole regioisomers. In addition, about 20% of the acid derived from hydrolysis of the ester was detected by analysis of the NMR spectrum of the crude product. The desired 3-methylpyrazole regioisomer was separated from the 5-methyl isomer of Example 16 by flash chromatography (on silica Merck-60, dichloromethane-hexane 2:1) and was isolated as a white solid (1.55 g).
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0 (± 1) mol
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0.424 g
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5 mL
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0.85 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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